![molecular formula C14H14BrClFNO B2857210 {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride CAS No. 2089277-05-2](/img/structure/B2857210.png)
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride is a chemical compound with the CAS Number: 2089277-05-2 . Its IUPAC name is 1-[2-(4-Bromophenoxy)-5-fluorophenyl]-N-methylmethanamine hydrochloride . The molecular weight of this compound is 346.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BrFNO.ClH/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13;/h2-8,17H,9H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Mécanisme D'action
The exact mechanism of action of {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It may also have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. It may also have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of neurotransmitter systems. Finally, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride involves several steps, including the reaction of 4-bromoanisole with 2,3,5,6-tetrafluorobenzyl chloride to form {[2-(4-bromo-phenoxy)-5-fluoro-phenyl]methyl}chloride. This intermediate is then reacted with methylamine to form the final product {[2-(4-bromo-phenoxy)-5-fluoro-phenyl]methyl}(methyl)amine hydrochloride.
Applications De Recherche Scientifique
The unique properties of {[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride have made it an attractive compound for scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a tool in neuroscience research.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)-5-fluorophenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO.ClH/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13;/h2-8,17H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLDSKIMMZDSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

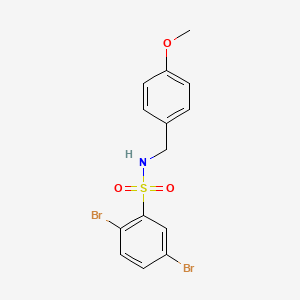
![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)
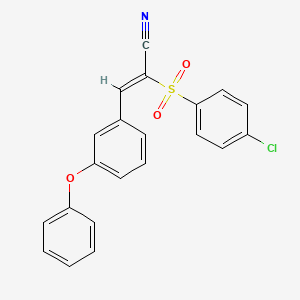
![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)
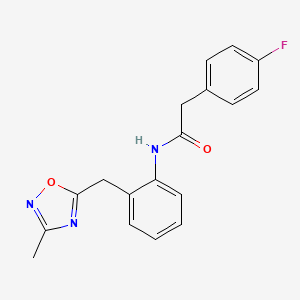
![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)

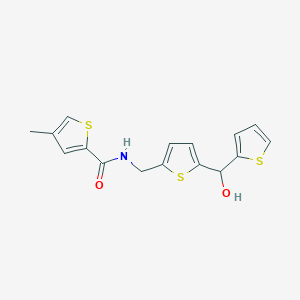
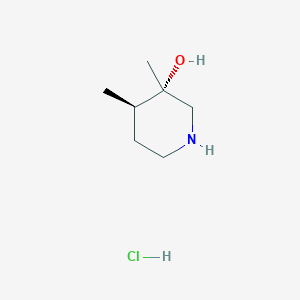
![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)

